4-benzyl-1-(phenylsulfonyl)piperidine
Overview
Description
4-benzyl-1-(phenylsulfonyl)piperidine is a useful research compound. Its molecular formula is C18H21NO2S and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.12930009 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
- Synthesis and Spectral Analysis : 4-benzyl-1-(phenylsulfonyl)piperidine derivatives show potential in synthesizing N-substituted compounds with promising biological activities. This includes the synthesis of compounds like 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Anti-Acetylcholinesterase Activity
- Novel Piperidine Derivatives : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, showed substantial anti-AChE activity, suggesting potential as antidementia agents (Sugimoto et al., 1990).
Synthesis of Bioactive Compounds
- Synthesis of Oxadiazole Derivatives : The research on this compound derivatives also extends to the synthesis of bioactive compounds like 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds were evaluated against butyrylcholinesterase (BChE) enzyme and also subjected to molecular docking studies, showing potential in understanding ligand-BChE binding affinity (Khalid et al., 2016).
Serotonin Receptor Agonism
- Benzamide Derivatives as Selective Agonists : Certain derivatives, like 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with polar substituents, have been found to be selective serotonin 4 receptor agonists. These compounds, such as Y-36912, showed potential as novel prokinetic agents affecting both upper and lower gastrointestinal tracts (Sonda et al., 2004).
Radioactive Labeling for Sigma-1 Receptor Ligands
- Radioiodination for Imaging : this compound derivatives have been used in the synthesis of radioiodinated compounds for use as sigma-1 receptor ligands. Techniques like nucleophilic substitution reactions have been employed for this purpose, indicating applications in imaging and diagnostics (Sadeghzadeh et al., 2014).
Mechanism of Action
Target of Action
The primary target of 4-Benzyl-1-(Phenylsulfonyl)Piperidine is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Mode of Action
This compound interacts with its target, AChE, by acting as an inhibitor . By binding to AChE, it prevents the enzyme from breaking down acetylcholine in the synaptic cleft. This results in an increase in the concentration of acetylcholine, which can lead to prolonged cholinergic effects.
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter that plays a key role in muscle contraction, pain response, learning, and memory. By inhibiting AChE, the compound prolongs the action of acetylcholine, enhancing cholinergic transmission .
Result of Action
The result of this compound’s action is an increase in the concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects . This can enhance muscle contraction, pain response, and cognitive functions such as learning and memory.
Safety and Hazards
The safety data sheet indicates that 4-Benzylpiperidine is a combustible liquid and is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-benzylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-22(21,18-9-5-2-6-10-18)19-13-11-17(12-14-19)15-16-7-3-1-4-8-16/h1-10,17H,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSYUQJJRUVDQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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